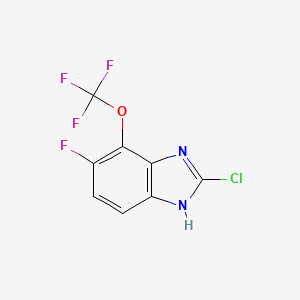
2-Chloro-5-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole: is a heterocyclic compound that features a benzimidazole core substituted with chloro, fluoro, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzimidazole precursor.
Halogenation: Introduction of the chloro and fluoro substituents is achieved through halogenation reactions using reagents such as chlorine gas or fluorine-containing compounds.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethanol or trifluoromethyl ethers under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Chloro-5-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-4-methoxypyrimidine
- 2-Chloro-5-fluoro-4-(trifluoromethoxy)phenol
- 2-Chloro-5-fluoro-4-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2-Chloro-5-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C8H3ClF4N2O |
|---|---|
Molecular Weight |
254.57 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2O/c9-7-14-4-2-1-3(10)6(5(4)15-7)16-8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
GGRROZDVDMXZID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


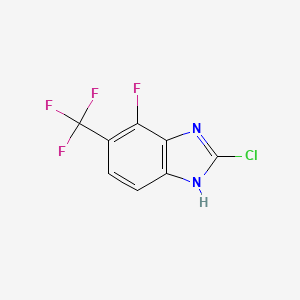
![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)
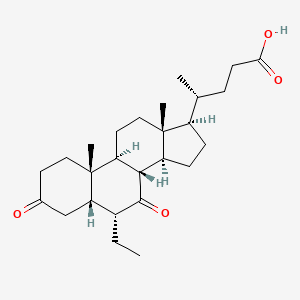

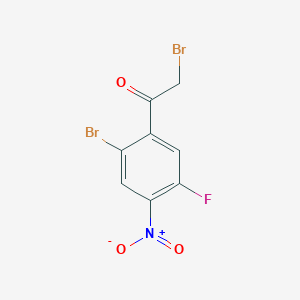
![3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B13431835.png)

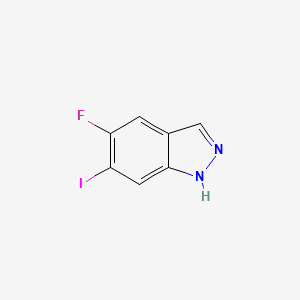
![[(1R,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-6-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]oxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate](/img/structure/B13431853.png)


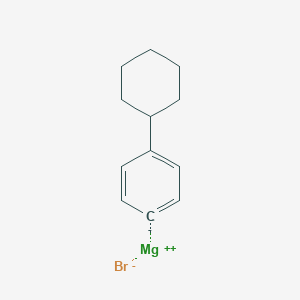
![5-fluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13431884.png)
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)
